3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,2-diethylthiomorpholin-4-yl)propan-1-one
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Overview
Description
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,2-diethylthiomorpholin-4-yl)propan-1-one is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a chlorinated methyl group, and a thiomorpholine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,2-diethylthiomorpholin-4-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Thiomorpholine Moiety: This step might involve nucleophilic substitution reactions where the thiomorpholine ring is introduced to the intermediate compound.
Final Assembly: The final step involves coupling the oxazole and thiomorpholine intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the oxazole ring or the carbonyl group, potentially leading to ring opening or hydrogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the oxazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, compounds with oxazole and thiomorpholine moieties are often investigated for their potential pharmacological activities. These might include antimicrobial, anti-inflammatory, or anticancer properties.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals. Their reactivity and functional diversity make them valuable in various applications.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or other proteins, modulating their activity. The oxazole ring and thiomorpholine moiety could play crucial roles in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-1,2-oxazol-4-yl)-1-(morpholin-4-yl)propan-1-one
- 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(piperidin-4-yl)propan-1-one
Uniqueness
The presence of the diethylthiomorpholine moiety distinguishes 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,2-diethylthiomorpholin-4-yl)propan-1-one from similar compounds. This unique structural feature could impart distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-(5-chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,2-diethylthiomorpholin-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c1-4-15(5-2)10-18(8-9-21-15)13(19)7-6-12-11(3)17-20-14(12)16/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBXSBLJGCDNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCS1)C(=O)CCC2=C(ON=C2C)Cl)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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